Butan-2-yl 4-chloro-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl 4-chloro-3-hydroxybutanoate is a chemical compound with the molecular formula C8H15ClO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butan-2-yl group, a chloro group, and a hydroxybutanoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 4-chloro-3-hydroxybutanoate typically involves the esterification of 4-chloro-3-hydroxybutanoic acid with butan-2-ol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as carbonyl reductase coupled with glucose dehydrogenase, has also been explored for the production of chiral intermediates like this compound .
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 4-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydroxy group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Butan-2-yl 4-chloro-3-oxobutanoate.
Reduction: Butan-2-yl 4-hydroxy-3-hydroxybutanoate.
Substitution: Butan-2-yl 4-azido-3-hydroxybutanoate.
Scientific Research Applications
Butan-2-yl 4-chloro-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Butan-2-yl 4-chloro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of atorvastatin, the compound undergoes enzymatic reduction to form the active chiral intermediate. This intermediate then inhibits the enzyme hydroxymethylglutaryl-CoA reductase, leading to a decrease in cholesterol synthesis .
Comparison with Similar Compounds
Butan-2-yl 4-chloro-3-hydroxybutanoate can be compared with similar compounds such as:
Ethyl 4-chloro-3-hydroxybutanoate: Similar in structure but with an ethyl group instead of a butan-2-yl group.
Methyl 4-chloro-3-hydroxybutanoate: Contains a methyl group instead of a butan-2-yl group.
Butan-2-yl 4-chloro-3-oxobutanoate: Similar but with a carbonyl group instead of a hydroxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which makes it a valuable intermediate in the synthesis of chiral drugs and other high-value chemicals .
Properties
CAS No. |
828276-57-9 |
---|---|
Molecular Formula |
C8H15ClO3 |
Molecular Weight |
194.65 g/mol |
IUPAC Name |
butan-2-yl 4-chloro-3-hydroxybutanoate |
InChI |
InChI=1S/C8H15ClO3/c1-3-6(2)12-8(11)4-7(10)5-9/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
SHVDAWIOTHFMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.